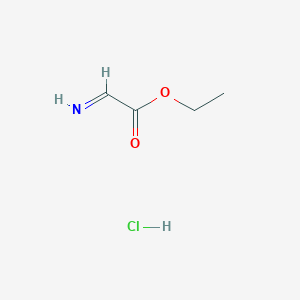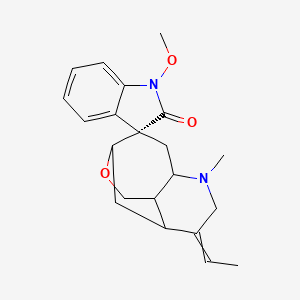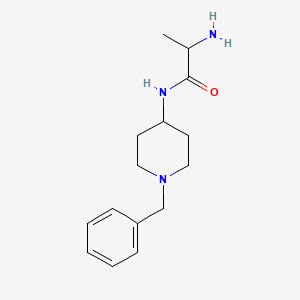![molecular formula C14H14N6 B14800913 2-[1-Cyano-2-(dimethylamino)ethenyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B14800913.png)
2-[1-Cyano-2-(dimethylamino)ethenyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[1-cyano-2-(dimethylamino)vinyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile is a complex organic compound belonging to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its unique structure, which includes a cyano group, a dimethylamino group, and a pyrazolo[1,5-a]pyrimidine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-cyano-2-(dimethylamino)vinyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile typically involves the reaction of 7-methylpyrazolo[1,5-a]pyrimidine-6-carbonitriles with dimethylformamide dimethyl acetal (DMFDMA) in toluene under reflux conditions . This reaction results in the formation of the desired compound through the functionalization of activated methyl groups linked to the heterocycle.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity suitable for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
2-[1-cyano-2-(dimethylamino)vinyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The compound can react with aromatic aldehydes, arenediazonium salts, hydrazine hydrate, and guanidine hydrochloride to form novel derivatives.
Oxidation and Reduction: While specific oxidation and reduction reactions are not extensively documented, the presence of cyano and dimethylamino groups suggests potential reactivity under appropriate conditions.
Common Reagents and Conditions
Aromatic Aldehydes: Used in substitution reactions to form new derivatives.
Arenediazonium Salts: React with the compound to introduce various functional groups.
Hydrazine Hydrate and Guanidine Hydrochloride: Employed in the synthesis of novel pyrazolo[1,5-a]pyrimidine derivatives.
Major Products Formed
The major products formed from these reactions are various substituted pyrazolo[1,5-a]pyrimidine derivatives, which have been studied for their potential biological activities .
Wissenschaftliche Forschungsanwendungen
2-[1-cyano-2-(dimethylamino)vinyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing novel compounds with potential biological activities.
Wirkmechanismus
The compound exerts its effects primarily through the inhibition of cyclin-dependent kinases (CDKs). CDKs play a crucial role in cell cycle regulation, and their inhibition can lead to cell cycle arrest and apoptosis. The molecular targets and pathways involved include:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Cyanopyrazolo[1,5-a]pyrimidine Derivatives: These compounds share a similar core structure and have been studied for their biological activities.
Polysubstituted 2-amino-4H-pyran-3-carbonitrile Derivatives: These compounds also exhibit interesting biological activities and are structurally related.
Uniqueness
2-[1-cyano-2-(dimethylamino)vinyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit CDK-2 and induce apoptosis makes it a promising candidate for further research in cancer therapy .
Eigenschaften
Molekularformel |
C14H14N6 |
|---|---|
Molekulargewicht |
266.30 g/mol |
IUPAC-Name |
2-[1-cyano-2-(dimethylamino)ethenyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile |
InChI |
InChI=1S/C14H14N6/c1-9-5-10(2)20-14(17-9)12(7-16)13(18-20)11(6-15)8-19(3)4/h5,8H,1-4H3 |
InChI-Schlüssel |
YAUXQWPJOVNJOH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC2=C(C(=NN12)C(=CN(C)C)C#N)C#N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(2-Methyl-3-nitrophenyl)hydrazinylidene]-1,3-diphenylpropane-1,3-dione](/img/structure/B14800845.png)
![2-[(2S)-2-[(8R,10R,14R)-3,12-dihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14800853.png)
![(10R,14S)-10,14,16,20-tetramethyl-22-azahexacyclo[12.10.0.02,11.05,10.015,23.017,22]tetracos-4-en-7-ol](/img/structure/B14800863.png)


![2-(7-Fluoro-6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-11-hydroxy-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione](/img/structure/B14800890.png)
![[(7R)-4-(acetyloxymethyl)-1-(3-methylbutanoyloxy)spiro[6,7a-dihydro-1H-cyclopenta[c]pyran-7,2'-oxirane]-6-yl] 3-acetyloxy-3-methylbutanoate](/img/structure/B14800896.png)
![4,4'-methanediylbis{N-[(E)-(2,4,6-trimethylphenyl)methylidene]aniline}](/img/structure/B14800903.png)
![(13R,17S)-11-[4-(dimethylamino)phenyl]-17-hydroxy-17-(3-hydroxypropyl)-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14800923.png)

![8-[(2R)-2-hydroxy-2-methylcyclopentyl]-2-methylsulfanylpyrido[2,3-d]pyrimidin-7-one](/img/structure/B14800947.png)
![2-Amino-1-[3-[[benzyl(propan-2-yl)amino]methyl]piperidin-1-yl]propan-1-one](/img/structure/B14800951.png)
